molecular formula C12H25ClN4 B12349043 N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine CAS No. 1856062-14-0

N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine

Cat. No.: B12349043
CAS No.: 1856062-14-0
M. Wt: 260.81 g/mol
InChI Key: KYTYOPBAFJVTOI-UHFFFAOYSA-N
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Description

N,N-diethyl-N’-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine is a complex organic compound that features a pyrazole ring, a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with N,N-diethylethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound might involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often with the removal of oxygen atoms.

    Substitution: The major products are substituted derivatives where one functional group is replaced by another.

Scientific Research Applications

N,N-diethyl-N’-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N,N-diethyl-N’-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites on enzymes or receptors, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethylethylenediamine: Lacks the pyrazole ring, making it less effective in certain applications.

    1-ethyl-1H-pyrazole-5-carbaldehyde: Contains the pyrazole ring but lacks the diethylamino groups.

Uniqueness

N,N-diethyl-N’-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine is unique due to the combination of the pyrazole ring and the diethylamino groups, which confer specific chemical properties and biological activities not found in the individual components.

This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

1856062-14-0

Molecular Formula

C12H25ClN4

Molecular Weight

260.81 g/mol

IUPAC Name

N',N'-diethyl-N-[(2-ethylpyrazol-3-yl)methyl]ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C12H24N4.ClH/c1-4-15(5-2)10-9-13-11-12-7-8-14-16(12)6-3;/h7-8,13H,4-6,9-11H2,1-3H3;1H

InChI Key

KYTYOPBAFJVTOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCCN(CC)CC.Cl

Origin of Product

United States

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